Product packaging for 2-nitro-N-pentylbenzamide(Cat. No.:)

2-nitro-N-pentylbenzamide

Cat. No.: B11022898
M. Wt: 236.27 g/mol
InChI Key: KEAXJZLSNYFSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing N-Substituted Benzamides as Architectures in Modern Chemical Synthesis

N-substituted benzamides are a cornerstone in modern chemical synthesis, serving as versatile building blocks and key structural motifs in a wide array of functional molecules. Their prevalence stems from the stability of the amide bond and the diverse synthetic modifications possible on both the aromatic ring and the nitrogen substituent.

Researchers have developed numerous methods for the synthesis of these compounds, highlighting their importance. For instance, copper(II)-mediated reactions have been devised for the synthesis of N-aryl substituted benzamides from primary amines and phenylacetic acids, demonstrating a novel approach that involves carbon-carbon bond cleavage. rsc.org Other strategies include the transformation of 2-amino-N-substituted benzamides into more complex heterocyclic systems, such as 1,2,3-benzotriazine-4(3H)-ones, through silver-catalyzed molecular editing. acs.orgacs.org These synthetic routes underscore the utility of N-substituted benzamides as readily accessible intermediates for constructing more elaborate molecular frameworks. mdpi.com The amide linkage itself is a critical feature, and its strategic placement within a molecule can influence biological activity, leading to the evaluation of some N-substituted benzamide (B126) derivatives as potential antitumor agents. researchgate.net

Significance of Ortho-Nitro Substitution in Aromatic Amide Frameworks

The presence of a nitro group at the ortho-position of an aromatic amide framework imparts distinct chemical properties that are of great interest in synthetic chemistry. The nitro group is one of the most powerful electron-withdrawing groups. wikipedia.org This strong inductive and resonance effect significantly influences the reactivity of the aromatic ring.

Specifically, the electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions more difficult. wikipedia.org Conversely, it facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The ortho-positioning of the nitro group can also exert steric effects and participate in intramolecular interactions, influencing the conformation and reactivity of the amide side chain.

Furthermore, the ortho-nitro group is a valuable synthetic precursor. It can be readily reduced to an amino group (-NH₂) using various reagents, such as metals (tin, iron, or zinc) in acidic conditions or through catalytic hydrogenation. masterorganicchemistry.comchemistrystudent.com This transformation is synthetically powerful because it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This conversion opens up pathways for subsequent reactions, such as diazotization or further substitution, enabling the synthesis of a diverse range of bicyclic and polycyclic heterocyclic compounds. The transformation of aromatic nitro compounds is a key step in the synthesis of dyes and other functional materials. wikipedia.org

Scope and Research Rationale for Investigating 2-nitro-N-pentylbenzamide Systems

The research rationale for investigating this compound and related systems lies at the intersection of the versatile N-substituted benzamide scaffold and the unique reactivity conferred by the ortho-nitro group. This specific molecular architecture presents several avenues for exploration in advanced organic chemistry.

The primary interest in this compound is its potential as a synthetic intermediate. Following the reduction of the ortho-nitro group to an amine, the resulting 2-amino-N-pentylbenzamide becomes a valuable precursor for synthesizing fused heterocyclic systems like quinazolinones or benzotriazines, which are privileged structures in medicinal chemistry. The N-pentyl group provides solubility in organic solvents and can engage in hydrophobic interactions within biological targets. Studies on related 2-amino-N-substituted benzamides have shown their utility in constructing complex molecules through site-selective functionalization and annulation reactions. acs.orgacs.org

Moreover, the interplay between the amide and the nitro group could be exploited in the design of new ligands for catalysis or as functional materials. The investigation of related substituted benzamides for applications such as anti-atherosclerotic agents google.com or antibiofilm agents google.com suggests that the broader class of molecules to which this compound belongs is of significant interest for discovering new bioactive compounds. The systematic study of its synthesis, characterization, and reactivity is therefore a logical step in the broader exploration of chemical space for new materials and therapeutics.

Data Tables

Physicochemical Properties of this compound

Property Value
CAS Number 183619-85-4 sigmaaldrich.com
Molecular Formula C₁₂H₁₆N₂O₃ sigmaaldrich.com
Molecular Weight 236.27 g/mol

| IUPAC Name | this compound |

List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₂H₁₆N₂O₃
4-chloro-2-nitro-N-(tert-pentyl)benzamide C₁₂H₁₅ClN₂O₃
2-bromo-3-nitro-N-pentylbenzamide C₁₂H₁₅BrN₂O₃
2-nitro-N-phenylbenzamide C₁₃H₁₀N₂O₃
2-amino-N-pentylbenzamide C₁₂H₁₈N₂O
1,2,3-Benzotriazine-4(3H)-one C₇H₅N₃O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B11022898 2-nitro-N-pentylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-nitro-N-pentylbenzamide

InChI

InChI=1S/C12H16N2O3/c1-2-3-6-9-13-12(15)10-7-4-5-8-11(10)14(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,13,15)

InChI Key

KEAXJZLSNYFSJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Elucidating Chemical Reactivity and Reaction Mechanisms of 2 Nitro N Pentylbenzamide Systems

Mechanistic Pathways of Nitro Group Transformations (e.g., Reduction, Isomerization)

The most significant transformation of the nitro group in 2-nitro-N-pentylbenzamide is its reduction. This process is a cornerstone for synthesizing various heterocyclic compounds and proceeds through a multi-step mechanism involving several intermediates.

Reduction: The reduction of an aromatic nitro group is a six-electron process that culminates in the formation of an amino group. The generally accepted pathway involves the initial formation of a nitroso intermediate, followed by a hydroxylamine, and finally the amine. This can occur via two primary mechanistic routes:

Two-Electron Reduction: This pathway, often catalyzed by enzymes like NAD(P)H:nitroreductases or under certain chemical conditions, involves a net hydride transfer (2e⁻ + 2H⁺). The nitro group is first reduced to a nitroso group with the elimination of water. The nitroso group, being a more powerful oxidant than the initial nitro compound, is rapidly reduced to a hydroxylamine intermediate. A final two-electron reduction converts the hydroxylamine to the corresponding amine, 2-amino-N-pentylbenzamide.

Single-Electron Transfer (SET): In other systems, particularly with flavoenzyme electrontransferases, the reduction can be initiated by a single-electron transfer to the nitroaromatic compound, forming a nitro anion-radical. This radical can undergo further reduction steps. This pathway is particularly relevant in biological systems and can lead to redox cycling in the presence of oxygen.

A variety of reagents can accomplish this transformation, including catalytic hydrogenation (e.g., using Pd, Pt, or Ni catalysts) or dissolving metals in acid (e.g., Fe, Sn, or Zn in HCl).

Isomerization: While the reduction of the nitro group is a dominant reaction pathway, nitroalkanes can undergo isomerization to their aci-form, or nitronic acid. For aromatic nitro compounds like this compound, this tautomerism is less common but can be facilitated if there is an adjacent carbon with an acidic proton. In the case of this compound itself, isomerization of the nitro group on the benzene (B151609) ring is not a typical mechanistic step. However, related transformations in similar structures can occur under specific conditions, such as in the presence of strong bases or during certain organocatalytic reactions where the nitro group interacts with a catalyst to activate the molecule.

Intramolecular Cyclization and Rearrangement Processes Induced by Ortho-Substitution

The strategic placement of the N-pentylamido group ortho to the nitro group is critical for inducing intramolecular cyclization reactions. The initial reduction of the nitro group to an amine is frequently the key step that activates the molecule for subsequent ring closure, leading to the formation of important heterocyclic structures like quinazolinones.

Once the nitro group is reduced to 2-amino-N-pentylbenzamide, the resulting amino and amido groups are perfectly positioned to undergo intramolecular cyclization. This process can be promoted by heat or, more commonly, by a catalyst.

A prominent example is the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. In this cascade reaction, the catalyst facilitates several steps in one pot:

Nitro Reduction: The palladium catalyst utilizes a hydrogen transfer process from the alcohol to reduce the nitro group of the ortho-nitrobenzamide to an aminobenzamide.

Alcohol Oxidation: The alcohol is simultaneously oxidized to an aldehyde.

Condensation & Cyclization: The newly formed 2-aminobenzamide (B116534) condenses with the in-situ generated aldehyde to form an imine intermediate, which then undergoes intramolecular cyclization.

State of the Art Spectroscopic Characterization and Analytical Techniques for 2 Nitro N Pentylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-nitro-N-pentylbenzamide, distinct signals are expected for the protons of the aromatic ring and the aliphatic pentyl chain. The electron-withdrawing nature of the ortho-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted benzamide (B126).

The aromatic region is predicted to display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring (H-3, H-4, H-5, and H-6). Based on data from 2-nitrobenzamide (B184338), these protons would likely appear in the range of 7.5 to 8.2 ppm. chemicalbook.commuthayammal.in The proton ortho to the nitro group (H-3) and the proton ortho to the amide group (H-6) would be the most deshielded.

The N-pentyl group protons will exhibit characteristic aliphatic signals. The methylene (B1212753) group attached directly to the amide nitrogen (N-CH₂) is expected to be a triplet around 3.4-3.5 ppm due to coupling with the adjacent CH₂ group. The subsequent methylene groups will appear progressively upfield, with the terminal methyl (CH₃) group resonating at approximately 0.9 ppm. A broad signal corresponding to the amide N-H proton is also anticipated, typically in the range of 6.0-8.5 ppm, with its exact position and appearance being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted δ (ppm) Predicted Multiplicity Integration
Aromatic (H-3, H-4, H-5, H-6) 7.5 - 8.2 Multiplet (m) 4H
Amide (N-H) 6.0 - 8.5 Broad Singlet (br s) 1H
N-CH₂ (pentyl) 3.4 - 3.5 Triplet (t) 2H
N-CH₂-CH₂ (pentyl) 1.5 - 1.7 Multiplet (m) 2H
N-(CH₂)₂-CH₂ (pentyl) 1.3 - 1.5 Multiplet (m) 2H
N-(CH₂)₃-CH₂ (pentyl) 1.2 - 1.4 Multiplet (m) 2H

Note: Predicted values are based on analysis of structurally similar compounds.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, twelve distinct signals are expected.

The carbonyl carbon (C=O) of the amide group is predicted to have a chemical shift in the range of 164-168 ppm. chemicalbook.comnih.gov The aromatic carbons will resonate between approximately 124 and 148 ppm. The carbon atom bearing the nitro group (C-2) is expected to be significantly downfield (around 148 ppm), while the carbon attached to the amide carbonyl (C-1) will also be deshielded. The carbons of the pentyl chain will appear in the upfield region (14-40 ppm), with the carbon attached to the nitrogen (N-CH₂) appearing around 40 ppm and the terminal methyl carbon at approximately 14 ppm. nih.govlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted δ (ppm)
C=O (Amide) 164 - 168
C-2 (Aromatic, C-NO₂) ~148
C-1 (Aromatic, C-C=O) ~134
C-4/C-5 (Aromatic) 129 - 133
C-3/C-6 (Aromatic) 124 - 131
N-CH₂ (pentyl) ~40
N-CH₂-CH₂ (pentyl) ~29
N-(CH₂)₂-CH₂ (pentyl) ~28
N-(CH₂)₃-CH₂ (pentyl) ~22

Note: Predicted values are based on analysis of 2-nitrobenzamide and N-pentylbenzamide data. chemicalbook.comnih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the amide and nitro functional groups.

Amide Group Vibrations:

N-H Stretch: A moderate to strong band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

C=O Stretch (Amide I band): A very strong absorption, characteristic of the carbonyl group, is predicted to appear between 1640 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears as a strong peak between 1510 and 1570 cm⁻¹.

Nitro Group Vibrations:

Asymmetric NO₂ Stretch: A very strong and characteristic band is expected in the 1520-1560 cm⁻¹ range. libretexts.org

Symmetric NO₂ Stretch: Another strong band should appear between 1340 and 1370 cm⁻¹. libretexts.org The presence of these two strong bands is a clear indicator of a nitro group. nist.govresearchgate.net

Other Vibrations:

C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretches: Medium intensity peaks are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Amide N-H Stretch 3300 - 3500 Medium-Strong
Aliphatic C-H C-H Stretch 2850 - 2960 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Weak-Medium
Amide C=O Stretch (Amide I) 1640 - 1680 Strong
Nitro NO₂ Asymmetric Stretch 1520 - 1560 Strong
Amide N-H Bend (Amide II) 1510 - 1570 Medium-Strong

Note: Ranges are based on established spectroscopic data for amides and nitroaromatic compounds. libretexts.orgnist.gov

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₂H₁₆N₂O₃) is 236 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be expected at m/z = 236. The fragmentation is likely to proceed through several characteristic pathways for N-alkyl nitrobenzamides:

Loss of Nitro Group: Fragmentation of the nitro group can occur, leading to peaks corresponding to the loss of NO (M-30) at m/z 206 and NO₂ (M-46) at m/z 190.

Amide Bond Cleavage: Cleavage of the amide bond can generate a 2-nitrobenzoyl cation at m/z 150. This is often a prominent peak in the spectra of such compounds. nih.govmassbank.jp

Alkyl Chain Fragmentation: The pentyl chain can undergo fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) would result in a fragment at m/z 179.

McLafferty Rearrangement: A characteristic rearrangement for amides with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage, would produce a fragment ion at m/z 179.

Loss of Alkyl Group: Cleavage of the N-C bond of the pentyl group can lead to a fragment corresponding to 2-nitrobenzamide at m/z 166.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity Fragmentation Pathway
236 [M]⁺· Molecular Ion
190 [M - NO₂]⁺ Loss of nitro group
179 [M - C₄H₉]⁺ or [M - C₄H₈]⁺· Alpha-cleavage or McLafferty Rearrangement
166 [M - C₅H₁₀]⁺· Loss of pentene
150 [O₂NC₆H₄CO]⁺ Cleavage of amide C-N bond
120 [C₆H₄CO]⁺ Loss of NO₂ from m/z 150
104 [C₆H₄N]⁺· Further fragmentation

Note: Predictions based on common fragmentation patterns of nitroaromatic amides. massbank.jpchemicalbook.com

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

Currently, there is no publicly available crystal structure for this compound. However, an analysis would be expected to reveal several key features:

Molecular Conformation: XRD would establish the dihedral angle between the plane of the aromatic ring and the plane of the amide group. Intramolecular hydrogen bonding between the amide N-H and an oxygen of the ortho-nitro group could influence this conformation, potentially leading to a more planar arrangement.

Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined. For instance, the C-N and C=O bond lengths of the amide and the N-O bond lengths of the nitro group would be accurately measured.

Intermolecular Interactions: The analysis would elucidate the network of intermolecular forces, such as hydrogen bonds (e.g., between the N-H of one molecule and the C=O or NO₂ of another) and van der Waals interactions, which govern the crystal packing.

By way of comparison, the crystal structures of related benzamides have been extensively studied, providing insight into the types of interactions that might be expected. nih.gov An XRD study would be invaluable for a complete and unambiguous structural characterization of this compound in the solid phase.

Table 5: List of Compounds Mentioned

Compound Name
This compound
2-nitrobenzamide
N-pentylbenzamide
N-(2-methyl-5-nitro-phenyl)benzamide

Advanced Spectroscopic Methods for Investigating Intramolecular Interactions

The molecular architecture of this compound, featuring a nitro group positioned ortho to the N-pentylamido substituent on the benzene ring, creates a favorable environment for significant intramolecular interactions. The primary interaction anticipated is a strong intramolecular hydrogen bond formed between the amide proton (N-H) and one of the oxygen atoms of the adjacent nitro group. This interaction results in the formation of a stable pseudo-six-membered ring, which profoundly influences the molecule's conformational preference, electronic structure, and spectroscopic properties. Advanced spectroscopic techniques, often coupled with computational chemistry, are indispensable for the detailed characterization of this and other potential non-covalent interactions within the molecule.

Research on analogous compounds, such as other ortho-substituted benzamides and nitroarenes, provides a robust framework for understanding the spectroscopic signatures expected for this compound. researchgate.netnih.govnih.gov These studies demonstrate that techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in identifying and quantifying the strength of such intramolecular hydrogen bonds. jchemrev.comfu-berlin.de

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a frontline tool for identifying hydrogen bonds by observing shifts in the vibrational frequencies of the involved functional groups. mdpi.com In this compound, the key vibrational modes are the N-H stretch, the carbonyl (C=O) stretch (Amide I band), and the symmetric and asymmetric stretches of the nitro (NO₂) group. spectroscopyonline.com

The formation of the N-H···O hydrogen bond is expected to cause a distinct redshift (a shift to lower wavenumber) in the N-H stretching frequency compared to a non-hydrogen-bonded amide. N-H stretching frequencies below 3400 cm⁻¹ are characteristic of such bonding. researchgate.net Concurrently, this interaction can subtly influence the electronic distribution around the carbonyl group, potentially leading to a slight shift in its absorption frequency. The characteristic strong absorptions of the nitro group, typically found around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), may also be perturbed by its participation in the hydrogen bond. spectroscopyonline.com

Detailed research on similar N-substituted amides confirms these expectations. researchgate.netresearchgate.net For instance, studies on N-tert-butylformamide in various solvents show distinct frequency shifts of the carbonyl stretching vibration upon the formation of hydrogen-bonded complexes. researchgate.net

Table 1: Predicted FT-IR Frequencies for this compound Based on Analogous Compounds
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (Non-H-Bonded Conformer)Expected Wavenumber (cm⁻¹) (Intramolecular H-Bonded Conformer)Reference Finding
N-H StretchAmide~3450 - 3400<3400 (Broad)N-H stretches below 3400 cm⁻¹ are characteristic of hydrogen bonding. researchgate.net
C=O Stretch (Amide I)Amide~1670 - 1660~1660 - 1650 (Slight Redshift)The Amide I band in peptides shows shifts due to intramolecular hydrogen bonding. jchemrev.com
Asymmetric NO₂ StretchNitro~1550Slightly ShiftedNitro groups exhibit a strong peak around 1550 cm⁻¹. spectroscopyonline.com
Symmetric NO₂ StretchNitro~1350Slightly ShiftedA second strong nitro peak appears around 1350 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, offers definitive evidence and quantitative insight into intramolecular hydrogen bonding. sid.ir The chemical shift of the amide proton is exceptionally sensitive to its electronic environment.

¹H NMR Chemical Shift: In the presence of a strong intramolecular hydrogen bond, the amide proton becomes significantly deshielded. This results in a substantial downfield shift in its resonance signal, often to values greater than 10 ppm, and in some cases, exceeding 15 ppm for very strong bonds. nih.gov This is because the hydrogen bond reduces the electron density around the proton. Studies on ortho-Mannich bases and other systems with strong intramolecular hydrogen bonds confirm such large deshielding effects. nih.gov

Solvent Titration Studies: The robustness of the intramolecular bond can be probed by conducting NMR experiments in a series of solvents with increasing hydrogen bond accepting capabilities (e.g., from CDCl₃ to DMSO-d₆). A strong intramolecular hydrogen bond will show little change in the amide proton's chemical shift, as it is sterically and energetically shielded from competing with the solvent. fu-berlin.de

2D NMR Techniques: Two-dimensional NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful advanced techniques that can confirm the spatial proximity of atoms. sid.ir For this compound, a NOESY experiment would be expected to show a cross-peak between the amide N-H proton and the protons on the benzene ring, specifically the proton at the C6 position, confirming the through-space interaction and the folded-over conformation stabilized by the hydrogen bond.

Table 2: Expected ¹H NMR Chemical Shifts for the Amide Proton in Benzamides
EnvironmentExpected δ(N-H) (ppm)RationaleReference Finding
Free / Intermolecularly H-Bonded7.5 - 9.0Moderate deshielding, sensitive to solvent and concentration.Typical range for secondary amides.
Strong Intramolecular H-Bond>10.0Significant deshielding due to fixed geometry and proximity to the electronegative acceptor (nitro group). Less sensitive to solvent.Chemical shifts of δOH > 15 ppm are indicative of strong hydrogen bonds in related systems. nih.gov

UV-Visible Spectroscopy and Computational Synergy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The nitroaromatic moiety in this compound acts as a chromophore. Intramolecular hydrogen bonding can perturb the energy levels of the π and n orbitals, potentially leading to shifts in the absorption maxima (λmax) of the π→π* and n→π* transitions. azooptics.com For example, the weak n→π* transition of the nitro group, sometimes observed between 350-400 nm, could be affected by the involvement of a lone pair from an oxygen atom in the hydrogen bond. azooptics.com

Modern investigations rely heavily on the synergy between experimental spectroscopy and computational chemistry, such as Density Functional Theory (DFT). spectroscopyonline.commdpi.com DFT calculations can:

Determine the relative energies of different conformers, confirming the stability of the intramolecularly hydrogen-bonded structure.

Predict theoretical vibrational (IR) and NMR spectra, which can be compared with experimental data to make definitive assignments. mdpi.com

Analyze the electronic properties, such as Natural Bond Orbital (NBO) analysis, to quantify the strength and nature of the N-H···O interaction.

This integrated approach, combining multiple advanced spectroscopic methods with theoretical calculations, provides a comprehensive and unambiguous characterization of the intramolecular forces that govern the structure and properties of this compound.

Computational Chemistry and Theoretical Modeling of 2 Nitro N Pentylbenzamide and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics.nih.govfrontiersin.orgresearchgate.net

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. nih.govfrontiersin.org These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which in turn dictate the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) has become a principal tool for investigating the properties of nitrobenzamide derivatives. ajol.infotandfonline.comtandfonline.com This method is used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. tandfonline.comtandfonline.comresearchgate.net DFT calculations have been successfully employed to study various benzamide (B126) derivatives, showing good agreement between calculated and experimental data for molecular geometries and vibrational spectra. tandfonline.comresearchgate.net For instance, studies on related nitrobenzamide compounds have demonstrated that DFT methods can accurately reproduce X-ray diffraction structures. tandfonline.comresearchgate.net The choice of functional and basis set, such as B3LYP with 6-311G(d,p), is crucial for obtaining reliable results. ajol.infotandfonline.com These calculations also help in understanding the chemical reactivity and stability of the molecules through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. tandfonline.comresearchgate.net

Interactive Table: Calculated Properties of Nitrobenzamide Analogs using DFT

Compound Functional/Basis Set Key Findings
N-(4-Bromophenyl)-4-nitrobenzamide B3LYP, B3PW91, MPW1PW91/6-311G(d,p) Good agreement between calculated and experimental vibrational frequencies. tandfonline.com
N-(1,5-dimethyl-3-oxo-2-phenyl-1H-3-(2H)-pyrazolyl)4-nitrobenzamide B3LYP/6-31G(d) Optimized geometries agree well with X-ray structures. tandfonline.com

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial in the crystal packing and molecular recognition of nitrobenzamides. iucr.orgiucr.org EDA can quantify the electrostatic, exchange-repulsion, polarization, and dispersion components of the total interaction energy. In related systems, intermolecular forces like N—H···O and C—H···O hydrogen bonds, as well as π–π stacking interactions, play a significant role in the supramolecular assembly. iucr.orgmdpi.com For example, in isomeric N-(iodophenyl)nitrobenzamides, a variety of intermolecular interactions, including hydrogen bonds and iodo···nitro interactions, dictate the three-dimensional framework. iucr.orgiucr.org The position of the nitro group can influence these interactions, leading to different crystal packing arrangements. mdpi.com Studies on co-crystals involving 4-nitrobenzamide (B147303) have also highlighted the importance of both homomeric and heteromeric intermolecular interactions in the resulting structural motifs. rsc.org

Molecular Dynamics (MD) Simulations in Conformational Analysis and Dynamics.acs.orgnih.govresearchgate.net

Molecular Dynamics (MD) simulations offer a way to study the conformational landscape and dynamic behavior of molecules like 2-nitro-N-pentylbenzamide over time. acs.orgnih.gov These simulations can reveal how the flexible N-pentyl chain explores different conformations and how the molecule interacts with its environment, such as a solvent or a biological receptor. rsc.org MD simulations have been used to predict partition coefficients for nitroaromatic compounds by modeling their behavior in different phases. rsc.org Furthermore, MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to investigate the reduction mechanisms of nitroaromatic compounds, which is crucial for understanding their biological activity. nih.gov

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Studies.nih.govresearchgate.netnih.govresearchgate.net

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches aimed at correlating the chemical structure of a series of compounds with their physical properties or biological activities. nih.govresearchgate.netnih.govresearchgate.net These models are valuable for predicting the properties of new, unsynthesized molecules and for guiding the design of compounds with desired characteristics. kashanu.ac.ir

The biological activity and physicochemical properties of nitrobenzamides are significantly influenced by substituents on the aromatic ring and the N-alkyl chain. nih.govcas.czmdpi.comresearchgate.net

N-alkyl chain length : Studies on N-alkyl nitrobenzamides have shown that varying the length of the alkyl chain can modulate biological activity. nih.govmdpi.com For instance, in a series of antitubercular N-alkyl nitrobenzamides, the length of the N-alkyl group was a key factor influencing their efficacy. nih.gov

Nitro position : The position of the nitro group on the benzamide ring is critical. It affects the electronic properties of the molecule, which in turn influences its reactivity and interaction with biological targets. nih.gov The electron-withdrawing nature of the nitro group is a key determinant of the compound's properties. cymitquimica.com The position of the nitro group can also impact the mutagenic potential of benzamine derivatives. nih.gov

Interactive Table: Effect of Substituents on the Properties of Benzamide Derivatives

Substituent Variation System Studied Observed Effect Reference
N-alkyl chain length N-alkyl nitrobenzamides Modulates antitubercular activity. nih.gov nih.gov
Nitro group position Nitro-derivatives of benzamines Affects mutagenic activities. nih.gov nih.gov
N-terminus nitro group Bis-benzamides Essential for biological activity against androgen receptor interaction. mdpi.comresearchgate.net mdpi.comresearchgate.net

QSAR models can be developed to predict various molecular properties of this compound and its analogs. nih.govkashanu.ac.ir These properties can include physicochemical characteristics like lipophilicity (logP) and aqueous solubility, as well as pharmacokinetic parameters (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov For example, QSAR models have been successfully used to predict the inhibitory activity of benzamide derivatives against specific enzymes. nih.gov By identifying key molecular descriptors that correlate with a particular property, these models can be used to virtually screen libraries of compounds and prioritize candidates for synthesis and further testing. researchgate.net

Investigation of Non-Covalent Interactions within the Molecular System

Non-covalent interactions are crucial in determining the three-dimensional structure and function of molecules. rsc.org In this compound, a combination of these forces, including π-hole interactions and intramolecular hydrogen bonds, dictates the preferred spatial arrangement of the aromatic ring, the nitro group, and the N-pentyl amide side chain.

The nitro group in this compound plays a significant role in its interaction profile due to the formation of a π-hole. A π-hole is a region of positive electrostatic potential located perpendicular to the plane of the nitro group's N atom. rsc.orgresearchgate.net This electron-deficient region arises from the strong electron-withdrawing nature of the oxygen atoms.

Computational studies on various nitro aromatic compounds have demonstrated that these π-holes can engage in stabilizing interactions with electron-rich atoms (nucleophiles) such as oxygen or sulfur. uva.nlnih.gov Density Functional Theory (DFT) calculations on model systems reveal that these interactions can have stabilization energies ranging from -3.9 to -6.5 kcal/mol, a strength comparable to conventional hydrogen bonds. thieme-connect.com In the context of this compound, this π-hole could facilitate intermolecular interactions in a condensed phase or at a biological receptor site. While intramolecular π-hole interactions are possible, they typically require the interacting atoms to be separated by at least four bonds to achieve a stabilizing conformation. rsc.org Given the structure of this compound, intermolecular π-hole interactions are more likely to be significant.

Table 1: Representative Interaction Energies of π-Hole Bonds in Nitro Aromatic Systems

Interacting Pair Model System Interaction Energy (kcal/mol) Source
Nitroarene & Water (O) PDB Analysis/Computation ~ -5.0 nih.gov
Nitroarene & Carbonyl (O) PDB Analysis/Computation ~ -5.0 uva.nl
Nitroarene & Anions (F⁻, Cl⁻) DFT Calculation Up to -20.0 researchgate.net
Generic Nitro Compound DFT Calculation -3.9 to -6.5 thieme-connect.com

The specific geometry of this compound, with the nitro group at the ortho position relative to the amide substituent, is highly conducive to the formation of a strong intramolecular hydrogen bond. This type of interaction is a known feature in 2-nitrobenzamide (B184338) derivatives. The hydrogen atom of the amide group (N-H) acts as a hydrogen bond donor, while one of the oxygen atoms of the adjacent nitro group serves as the acceptor.

Table 2: Typical Geometric Parameters for Intramolecular Hydrogen Bonds in ortho-Substituted Benzamides

Parameter Description Typical Value Source
H···O Distance Distance between amide H and nitro O ~ 2.0 - 2.6 Å mdpi.com
N-H···O Angle Angle of the hydrogen bond > 100° iucr.org
O···O Distance In salicylic (B10762653) acid derivatives ~ 2.52 - 2.62 Å mdpi.com

Molecular Electrostatic Potential (MESP) and Frontier Orbital Analysis for Chemical Reactivity

The chemical reactivity of this compound can be predicted by analyzing its electronic landscape through Molecular Electrostatic Potential (MESP) maps and Frontier Molecular Orbital (FMO) theory.

The MESP provides a visual representation of the charge distribution on the molecular surface, identifying sites for electrophilic and nucleophilic attack. bhu.ac.in For this compound, the MESP is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating nucleophilic character. These would be concentrated on the highly electronegative oxygen atoms of both the carbonyl group and the nitro group. researchgate.net These sites are susceptible to attack by electrophiles.

Positive Potential (Blue): Regions of low electron density, indicating electrophilic character. These would be located around the hydrogen atoms, particularly the amide (N-H) proton and the hydrogens on the aromatic ring. bhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interaction between these orbitals governs chemical reactions. nih.gov

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the electron-rich phenyl ring and the amide nitrogen's lone pair.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be localized primarily on the electron-deficient nitro group, which is a powerful electron-withdrawing group. researchgate.netnih.gov

Table 3: Predicted Electronic Properties of this compound based on Analogues

Property Predicted Characteristic Influencing Group Source
MESP
Nucleophilic Sites Carbonyl Oxygen, Nitro Oxygens C=O, -NO₂ bhu.ac.inresearchgate.net
Electrophilic Sites Amide Hydrogen, Aromatic Hydrogens -NH, Ar-H bhu.ac.in
FMO
HOMO Location Phenyl Ring, Amide Nitrogen Aromatic System, -NH- nih.gov
LUMO Location Nitro Group -NO₂ researchgate.netnih.gov
HOMO-LUMO Gap Moderate to Small -NO₂ (LUMO lowering) researchgate.net

Table of Compounds

Compound Name
This compound
2-amino-3-chloro-5-nitrobenzamide
Salicylic acid

Synthetic Utility and Chemical Transformations of 2 Nitro N Pentylbenzamide Derivatives in Advanced Organic Synthesis

2-nitro-N-pentylbenzamide as a Precursor and Building Block in Organic Synthesis

The primary synthetic utility of this compound lies in its role as a precursor to 2-amino-N-pentylbenzamide. The reduction of the nitro group is a pivotal step that sets the stage for a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems.

One of the most prominent applications of ortho-nitrobenzamides is in the synthesis of quinazolin-4(3H)-ones, a class of compounds with a wide range of biological activities. nih.govrsc.org The general strategy involves the reduction of the nitro group to an amine, which then undergoes condensation with an aldehyde or its equivalent, followed by cyclization and oxidation. For instance, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from 2-nitrobenzamides and aldehydes using sodium dithionite. organic-chemistry.orgthieme-connect.com This reagent serves a dual purpose: it reduces the nitro group and its decomposition in aqueous DMF provides the oxidant for the final dehydrogenation step. organic-chemistry.orgthieme-connect.com

A proposed reaction pathway would involve the initial reduction of this compound to 2-amino-N-pentylbenzamide. This intermediate would then react with an aldehyde to form a Schiff base, which subsequently cyclizes to a dihydroquinazolinone. Finally, an in-situ oxidation would furnish the N-pentyl-substituted quinazolinone.

Reagent SystemReactantProduct ClassRef.
Sodium Dithionite / AldehydeThis compound2-Aryl-3-pentylquinazolin-4(3H)-ones organic-chemistry.org
Pd(dppf)Cl₂ / AlcoholThis compound2-Substituted-3-pentylquinazolin-4(3H)-ones nih.govrsc.org
TiCl₄/Sm / KetoneThis compound2,2-Disubstituted-1,2-dihydro-3-pentylquinazolin-4(3H)-ones jlu.edu.cn
SnCl₂·2H₂O / HaloketoneThis compound2,3,3a,4-Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one derivatives acs.orgnih.gov

Palladium-catalyzed reactions offer another efficient route. nih.govrsc.org In a hydrogen-transfer methodology, This compound could react with various alcohols in the presence of a palladium catalyst. nih.govrsc.org This cascade process involves the palladium-catalyzed oxidation of the alcohol to an aldehyde, which is then used in the condensation step. Simultaneously, the hydrogen generated in this process reduces the nitro group, facilitating the subsequent cyclization. nih.govrsc.org This method avoids the need for external reducing or oxidizing agents. nih.govrsc.org

Furthermore, reductive cyclization of ortho-nitrobenzamides with ketones, promoted by low-valent titanium reagents (e.g., TiCl₄/Sm), can lead to the synthesis of 1,2-dihydroquinazolin-4(3H)-ones. jlu.edu.cn Applying this to this compound would allow for the introduction of two substituents at the 2-position of the quinazolinone core.

Development of Novel Functional Molecules via Derivatization Strategies

The this compound scaffold allows for extensive derivatization to generate libraries of novel functional molecules. These derivatization strategies can be broadly categorized into modifications of the N-pentyl chain, substitutions on the aromatic ring, and transformations involving the core benzamide (B126) structure.

The N-pentyl group can be replaced with other alkyl or aryl moieties to modulate the lipophilicity and steric properties of the resulting molecules. The synthesis of N-substituted benzamides is generally straightforward, often involving the acylation of a primary or secondary amine with 2-nitrobenzoyl chloride. This allows for the introduction of a wide variety of functional groups on the amide nitrogen.

Modifications to the aromatic ring of this compound can also be envisioned. The existing nitro group directs electrophilic substitution, although the conditions must be carefully controlled to avoid unwanted side reactions. More commonly, substitutions are introduced at the precursor stage, starting from an appropriately substituted 2-nitrobenzoic acid. Research has shown that both electron-donating and electron-withdrawing groups on the benzamide ring are well-tolerated in subsequent cyclization reactions to form quinazolinones. nih.govrsc.org

The benzamide core itself is a key motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and other interactions with biological targets. ontosight.ai For example, N-substituted benzamides have been investigated for their ability to inhibit enzymes like histone deacetylases. tandfonline.com The development of derivatization reagents, such as those containing a 2-nitrophenylsulfonyl moiety, highlights advanced strategies for modifying related structures to probe biological systems. nih.gov

Derivatization SiteStrategyPotential Outcome
N-Alkyl GroupVariation of the amine used in synthesisModulation of solubility, lipophilicity, and steric profile
Aromatic RingUse of substituted 2-nitrobenzoic acidsIntroduction of electronic and steric diversity for structure-activity relationship studies
Nitro GroupReduction to amine, followed by further functionalizationAccess to a wide range of fused heterocyclic systems and substituted anilines
Amide BondHydrolysis or other transformationsConversion to other functional groups, though less common while preserving the core scaffold

Strategies for Scaffold Modification and Diversification to Access Varied Chemical Entities

Beyond simple derivatization, the this compound scaffold is an excellent starting point for more profound structural modifications, leading to a diverse array of chemical entities. The reductive cyclization approach is a powerful tool for scaffold modification, transforming the simple benzamide into complex, fused heterocyclic systems. researchgate.net

A significant example of scaffold diversification is the synthesis of pyrrolo[1,2-a]quinazolines. This tricyclic system can be accessed through the reductive cyclization of 2-nitrobenzamides with γ-haloketones or keto acids, often mediated by tin(II) chloride (SnCl₂·2H₂O). acs.orgnih.gov In this one-pot process, SnCl₂ reduces the nitro group of a substrate like this compound to an amine. This intermediate then reacts with the keto-aldehyde formed from the haloketone, leading to an intramolecular cyclization and subsequent annulation to form the pyrrolo[1,2-a]quinazoline core. acs.orgnih.govbeilstein-journals.org This methodology is valuable for creating libraries of complex molecules for drug discovery. nih.gov

The benzimidazole (B57391) scaffold, another privileged structure in medicinal chemistry, can also be accessed from precursors related to 2-nitroanilines. rhhz.net While not a direct transformation of the benzamide, the underlying principle of reductive cyclization is similar. The reduction of the nitro group in a 2-nitroaniline (B44862) derivative, followed by cyclization with a suitable one-carbon unit (like an aldehyde or its equivalent), is a common strategy. rhhz.net

These scaffold modification strategies highlight the importance of the ortho-nitrobenzamide motif. The ability to transform a relatively simple acyclic precursor into a variety of complex, rigid, and biologically relevant heterocyclic systems makes this compound and its analogues highly valuable in modern synthetic chemistry programs, particularly those focused on medicinal chemistry and materials science. ontosight.ainih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-nitro-N-pentylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitro-substitution on the benzamide core followed by N-pentylation. Key steps include:

  • Acylation : Reacting nitrobenzoyl chloride with pentylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization : Control reaction temperature (20–25°C) to minimize byproducts like over-alkylation. Monitor progress via thin-layer chromatography (TLC) .
    • Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H NMR (δ 8.1–8.3 ppm for aromatic protons, δ 3.2–3.4 ppm for pentyl chain) and FT-IR (C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (compare to literature values).
  • Advanced Techniques : X-ray crystallography for absolute configuration determination, if single crystals are obtainable .

Q. What are the known stability issues of this compound under various storage conditions, and how can degradation be minimized?

  • Methodological Answer :

  • Stability Risks : Hydrolysis of the amide bond under acidic/basic conditions; nitro-group reduction in the presence of light or reducing agents.
  • Mitigation : Store in amber vials at –20°C under inert gas (argon). Use desiccants to prevent moisture absorption. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay buffers, and incubation times).
  • Variable Analysis : Investigate solvent effects (DMSO vs. aqueous buffers) and metabolite interference using LC-MS.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling discrepancies between in vitro and in silico data .

Q. What strategies are effective in studying the interactions of this compound with biological macromolecules?

  • Methodological Answer :

  • Biophysical Techniques : Surface plasmon resonance (SPR) for real-time binding kinetics; isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Structural Biology : Co-crystallization with target enzymes (e.g., kinases) to resolve binding modes.
  • Mutagenesis Studies : Identify critical residues in protein binding pockets via site-directed mutagenesis .

Q. How can computational chemistry tools aid in predicting the reactivity and properties of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Density functional theory (DFT) calculations (e.g., Gaussian 16) to model nitro-group reduction potentials and amide bond stability.
  • Solubility/LogP : Use QSPR models (e.g., ALOGPS) to estimate partition coefficients and solubility in biological matrices.
  • Toxicity Profiling : Leverage PubChem’s ToxCast data to predict eco-toxicological endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.